Product packaging for Narasino(Cat. No.:CAS No. 55134-13-9)

Narasino

Cat. No.: B1676957
CAS No.: 55134-13-9
M. Wt: 765.0 g/mol
InChI Key: VHKXXVVRRDYCIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Narasin is a carboxylic polyether ionophore antibiotic derived from Streptomyces aureofaciens . As a research chemical, it is primarily recognized for its role as a coccidiostat in poultry and as a growth promotant in ruminant nutrition studies . Its fundamental mechanism of action involves forming lipid-soluble complexes with cations, facilitating their transport across biological membranes . This disrupts ion gradients and electrical potentials, leading to the impairment of cellular function in susceptible organisms . In agricultural research, Narasin is employed to modulate rumen fermentation in cattle; it has been shown to consistently increase propionate concentrations, decrease the acetate-to-propionate ratio, and reduce ammonia and plasma urea levels, thereby improving feed efficiency . Furthermore, its antibacterial activity is predominantly effective against Gram-positive bacteria . Beyond its agricultural applications, Narasin has gained significant interest in biomedical research for its anticancer properties . Studies demonstrate that Narasin can inhibit tumor metastasis and growth, particularly in estrogen receptor-positive (ER+) breast cancer models, both in vitro and in vivo . The proposed anticancer mechanisms include the suppression of proliferation, migration, and invasion of cancer cells by reversing the epithelial-mesenchymal transition (EMT) process. This is achieved through the inactivation of key signaling pathways such as TGF-β/p-SMAD3 and IL-6/p-STAT3 . Researchers also value Narasin for its ability to induce apoptosis and overcome drug resistance in various cancer cell lines, making it a valuable tool for oncology research . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H72O11 B1676957 Narasino CAS No. 55134-13-9

Properties

IUPAC Name

2-[6-[6-[3-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H72O11/c1-12-30(35(46)27(8)34(45)28(9)36-23(4)21-24(5)37(51-36)31(13-2)39(47)48)38-25(6)22-26(7)42(52-38)18-15-32(44)43(54-42)20-19-40(11,53-43)33-16-17-41(49,14-3)29(10)50-33/h15,18,23-34,36-38,44-45,49H,12-14,16-17,19-22H2,1-11H3,(H,47,48)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKXXVVRRDYCIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1C(CC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H72O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40860680
Record name 2-(6-{6-[2-(5-Ethyl-5-hydroxy-6-methyloxan-2-yl)-15-hydroxy-2,10,12-trimethyl-1,6,8-trioxadispiro[4.1.5~7~.3~5~]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl}-3,5-dimethyloxan-2-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40860680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

765.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Narasin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030448
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

55134-13-9
Record name Salinomycin, 4-methyl-, (4S)
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Record name Narasin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030448
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

198 - 200 °C
Record name Narasin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030448
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis of Narasin

Elucidation of Biosynthetic Pathways Studies aimed at understanding the biosynthetic pathway of narasin have employed various techniques, including the use of isotopically labeled precursors and Nuclear Magnetic Resonance (NMR) spectroscopy.drugfuture.comsoton.ac.ukresearchgate.netdntb.gov.uaThese studies have provided insights into the origin of the atoms within the narasin molecule and the mechanisms involved in the formation of its characteristic heterocyclic rings.researchgate.net

Role of 13C-NMR Spectroscopy in Biosynthetic Studies 13C-NMR spectroscopy plays a vital role in biosynthetic studies of compounds like narasin, particularly when using 13C-labeled precursors.drugfuture.comdntb.gov.uasemanticscholar.orgsemanticscholar.orgBy analyzing the 13C-NMR spectrum of narasin produced from cultures fed with 13C-labeled acetate (B1210297) or butyrate, researchers can determine which carbon atoms have been enriched with the 13C isotope.drugfuture.comsoton.ac.ukdntb.gov.uaThis allows for the mapping of the carbon skeleton's assembly from these smaller building blocks.dntb.gov.uaThe pattern of 13C enrichment provides crucial information about the folding and cyclization of the polyketide chain during biosynthesis.dntb.gov.uaEarly studies utilizing 13C-NMR spectroscopy were instrumental in elucidating the biosynthesis of narasin.drugfuture.comsemanticscholar.org

Narasin is a polyether ionophore antibiotic produced through the fermentation of Streptomyces aureofaciens. scispace.comtoku-e.comnih.gov It is primarily composed of Narasin A (approximately 96%), with smaller amounts of Narasin B, Narasin D, and Narasin I. fao.orgfao.org Structurally, narasin is closely related to salinomycin (B1681400), differing by an additional methyl group. wikipedia.orgen-academic.com Its biological activity stems from its ability to form lipid-soluble complexes with monovalent cations, such as potassium, sodium, and rubidium, facilitating their transport across cell membranes. fao.orgfao.org This ionophoric property disrupts cellular ion gradients and electrical potentials, impacting the function and metabolism of target organisms. fao.orgfao.org

Narasin is synthesized by specific strains of Streptomyces aureofaciens, notably strain NRRL 8092 fao.orgfao.org and NRRL 5758. scispace.com The biosynthesis of polyether antibiotics like narasin typically involves polyketide synthase (PKS) pathways. Studies using isotopically labeled precursors, such as [1-¹³C, ¹⁸O₂]-labeled acetate and butyrate, have been conducted to elucidate the biosynthetic pathway of narasin. soton.ac.ukresearchgate.net These experiments, along with incubation under an ¹⁸O₂ atmosphere, have helped determine the origins of the oxygen atoms within the narasin molecule and provided insights into the mechanisms of heterocyclic ring and bis-spiroketal formation. soton.ac.ukresearchgate.net For instance, the oxygen atoms at specific positions (C(20), C(25), C(28), and C(29)) have been identified as originating from molecular oxygen, while other oxygen atoms are derived from primary precursors. soton.ac.uk A biosynthetic pathway based on the polyepoxide cyclization model has been proposed, consistent with these findings. soton.ac.uk

Analysis of Narasin Degradation Products and Routes

Narasin undergoes degradation through various routes, including metabolism in biological systems and abiotic processes in the environment.

In biological systems, such as animals, narasin is rapidly metabolized, primarily in the liver, and eliminated in the faeces. fao.orgfao.org Hydroxylation appears to be a major metabolic pathway, leading to the formation of more polar, less active metabolites. fao.orgfao.org Studies in different species, including rats, dogs, and cattle, have shown that narasin is metabolized into more than 20 metabolites, with hydroxylation occurring at various sites on the polyether rings. fao.org Identified metabolites include mono-, di-, and tri-hydroxy narasin derivatives. fao.org While the metabolite pattern is qualitatively similar across species, quantitative differences exist. fao.orgfao.org Hydroxylated metabolites have significantly reduced antimicrobial activity compared to the parent compound. fao.org

Environmental degradation of narasin has also been investigated. Narasin can undergo photodegradation under UV and solar irradiation. nih.govresearchgate.netacs.org Studies have shown that narasin can undergo direct photolysis with a high quantum yield. nih.govresearchgate.netacs.org The direct photolysis is suggested to occur via cleavage on the ketone moiety and self-sensitized photolysis. nih.govresearchgate.netacs.org Water components, such as nitrate (B79036) and dissolved organic matter, can influence the photodegradation of narasin. nih.govresearchgate.netacs.org

Hydrolytic degradation of narasin has been studied under different pH and temperature conditions. Narasin is reported to be stable in neutral or alkaline solutions but hydrolyzes in acidic conditions (pH 4). nih.gov At 25 °C and pH 4, the calculated half-life for narasin hydrolysis is approximately 0.7 days. nih.gov

Microbial degradation also plays a role in the breakdown of narasin in the environment, particularly in soil and animal waste. Narasin degrades in chicken litter, with a reported mean degradation half-life of 7 days. fda.gov In soil, narasin appears to be readily degradable, with studies indicating that 90% degradation can occur within 22 days when mixed with soil at a concentration of 10 mg/kg. europa.eu The mean degradation half-life in soil has been reported as 66 days. fda.gov Microbial activity is a significant factor in the biotransformation of antibiotics in soil, with degradation generally occurring faster in non-sterile soils compared to sterile ones. frontiersin.org

Studies on the degradation of narasin with formic acid have also identified novel degradation products. acs.orgnih.gov Treatment with formic acid can yield a furanone fragment and complementary, albeit rearranged, fragments. acs.orgnih.gov

Research findings on the degradation of narasin in different matrices highlight the various routes through which this compound is transformed in biological and environmental systems.

Degradation MatrixDegradation RouteKey Findings
Biological (Animals)Metabolism (Hydroxylation)Rapid metabolism in liver; >20 metabolites formed; primary route is oxidation (hydroxylation); metabolites are less active than parent. fao.orgfao.org
Environment (Water)PhotodegradationUndergoes direct photolysis under UV/solar irradiation; high quantum yield; influenced by water components; cleavage on ketone moiety. nih.govresearchgate.netacs.org
Environment (Water)HydrolysisStable at neutral/alkaline pH; hydrolyzes at pH 4; half-life ~0.7 days at 25°C, pH 4. nih.gov
Environment (Litter)Microbial DegradationMean degradation half-life of 7 days in chicken litter. fda.gov
Environment (Soil)Microbial DegradationReadily degradable; 90% degradation in 22 days at 10 mg/kg; mean degradation half-life of 66 days. fda.goveuropa.eu
Chemical TreatmentFormic Acid TreatmentYields furanone fragment and rearranged complementary fragments. acs.orgnih.gov

Molecular and Cellular Mechanisms of Action

Ionophore Activity and Cation Complexation

As a polyether carboxylic ionophore, Narasin functions by forming complexes with cations, thereby facilitating their movement across lipid bilayers. ncats.iofao.orgnih.govmdpi.compoultrymed.comekb.egontosight.aibibliotekanauki.plnih.govedaq.com This ability to transport ions is a defining characteristic of ionophores. nih.govmdpi.comekb.egedaq.com

Formation of Lipid-Soluble Complexes with Cations

Narasin forms lipid-soluble and dynamically reversible complexes with cations. ncats.iofao.orgpoultrymed.combibliotekanauki.pltandfonline.com The structure of Narasin, like other polyether ionophores, includes a hydrophilic inner cavity formed by oxygen atoms where the cation binds, and a hydrophobic outer surface that allows the complex to traverse the lipid membrane. nih.govmdpi.comnih.gov Studies using NMR spectroscopy have investigated the structures of Narasin complexes with various metal ions in solution. rsc.org These studies indicate that as the size of the metal ion increases, the same set of oxygen atoms coordinate with the metal, with the metal-to-oxygen distances increasing in accordance with the atomic radii of the ions. rsc.org The molecule accommodates increasing ion size through changes in dihedral angles and hydrogen bonding patterns within the complex. rsc.org

Preferential Transport of Monovalent Cations (K+, Na+, Rb+)

Narasin preferably forms complexes with monovalent cations, such as alkaline K+, Na+, and Rb+. ncats.iofao.orgpoultrymed.com This selectivity for monovalent ions is a characteristic feature distinguishing it from divalent ionophores like lasalocid (B1674520), which also bind Ca²⁺ and Mg²⁺. nih.govtandfonline.com While primarily known for its affinity for monovalent cations, studies have also shown that polyether ionophores, including Narasin, can react with divalent metal ions like Pb²⁺, forming different complex compositions. shareok.orgd-nb.info However, the preference for monovalent cations like Na⁺ and K⁺ is well-documented for Narasin and other monovalent polyether ionophores. tandfonline.comnih.gov Research indicates that the inhibition effects of Narasin, Salinomycin (B1681400), and Lasalocid correlate with increasing sodium and decreasing potassium concentrations. nih.gov

Mechanisms of Transmembrane Ion Transport

Narasin mediates the transport of ions across membranes through specific mechanisms. ncats.iofao.orgpoultrymed.combibliotekanauki.pl

Narasin primarily functions through an electrically neutral exchange-diffusion type of ion transport across membranes. ncats.iofao.orgpoultrymed.combibliotekanauki.pl In this mechanism, the ionophore facilitates a one-for-one exchange of cations across the membrane, resulting in no net change in electrical charge. nih.govasm.organnualreviews.org For carboxylic ionophores like Narasin, this typically involves the exchange of a metal cation for a proton (H⁺). nih.govasm.org The ionophore releases a proton from its carboxyl group on one side of the membrane, binds the cation, transports the neutral complex across the lipid bilayer, releases the cation, and picks up a proton on the other side, returning to its initial state. nih.gov This electroneutral transport is less disruptive to biological systems compared to electrogenic transport mediated by some other types of ionophores. annualreviews.org

Disruption of Cellular Homeostasis

The ion transport activity of Narasin leads to significant disruptions in cellular homeostasis in susceptible organisms. ncats.iofao.orgmdpi.comnih.govpoultrymed.comekb.egbibliotekanauki.plresearchgate.net

Critical Effects on Cellular Function and Metabolism

Narasin mediates the transport of monovalent cations, such as potassium (K+), sodium (Na+), and rubidium (Rb+), across cell membranes. fao.orgpoultrymed.comfao.org This facilitated ion transport disrupts the normal transmembrane ion gradients and electrical potentials. fao.orgpoultrymed.comfao.org The resulting imbalance in ion concentrations within the cell leads to critical effects on cellular function and metabolism, particularly in susceptible organisms like coccidia. fao.orgpoultrymed.comfao.org These disruptions can affect various metabolic pathways essential for parasite survival and replication. fao.orgpoultrymed.comfao.org

Interference with Ion Transport Systems Leading to Cell Death

The primary mechanism by which narasin exerts its cytotoxic effects is through the perturbation of cellular ion transport systems. As an ionophore, narasin inserts into the lipid bilayer of cell membranes and forms complexes with cations, effectively acting as a carrier to transport these ions across the membrane. fao.orgpoultrymed.comfao.org This uncontrolled influx or efflux of ions, particularly the exchange-diffusion of monovalent cations, leads to a collapse of the physiological ion gradients that are crucial for maintaining cellular homeostasis. fao.orgpoultrymed.comfao.orgbibliotekanauki.pl The disruption of these gradients, such as the transmembrane potential and ion concentrations, is detrimental to the cell and can ultimately lead to cell death. fao.orgpoultrymed.combibliotekanauki.plresearchgate.net This interference with ion balance is a key factor in the anticoccidial and antibacterial activities of narasin. fao.orgpoultrymed.comfao.org

Disruption of Cellular Membrane Integrity

While the primary action of narasin involves facilitating ion transport across intact membranes, the resulting ion imbalance and subsequent cellular dysfunction can indirectly impact cellular membrane integrity. The significant changes in transmembrane ion gradients and electrical potentials can stress the cell membrane. fao.orgpoultrymed.com Although narasin functions by transporting ions through the lipid bilayer rather than directly forming permanent pores or causing lysis in the manner of some other membrane-disrupting agents, the severe disruption of cellular homeostasis initiated by ion flux can compromise the cell's ability to maintain its membrane potential and structural integrity over time, contributing to cell dysfunction and death. firsthope.co.in Studies on other ionophores suggest that perturbing ion concentrations can affect membrane potential and cellular processes. droracle.ai Furthermore, some research indicates that narasin can induce phosphatidylserine (B164497) translocation to the outer leaflet of the cell membrane in erythrocytes, a hallmark of cell membrane scrambling observed in suicidal cell death (eryptosis). researchgate.net

Targeting Specific Cellular Processes

Beyond the direct impact on ion transport, the downstream effects of narasin-induced ion imbalance can target several critical cellular processes.

Impact on the Electron Transport Chain

The disruption of ion gradients by ionophores like narasin can have downstream effects on energy production pathways, including the electron transport chain (ETC). The ETC, located in the inner mitochondrial membrane, relies on maintaining proton gradients to drive ATP synthesis through oxidative phosphorylation. lumenlearning.comnih.gov While narasin's primary action is on monovalent cations, the resulting ionic imbalance can indirectly affect the mitochondrial membrane potential and the efficiency of the ETC. Some studies on lipophilic cations suggest they can inhibit the mitochondrial electron transport chain and induce mitochondrial proton leak, impacting cellular respiration. nih.gov Although direct evidence specifically detailing narasin's direct binding or inhibition of ETC components is limited in the provided context, the profound disruption of cellular ion homeostasis by narasin is likely to impact the electrochemical gradients necessary for optimal ETC function and ATP production. researchgate.netmdpi.com

Depletion of Intracellular Energy Stores

A significant consequence of the uncontrolled ion transport mediated by narasin is the depletion of intracellular energy stores, particularly ATP. bibliotekanauki.plumn.edu Cells actively expend energy, primarily through ATP-dependent pumps like the Na+/K+-ATPase, to maintain the necessary ion gradients across their membranes. When narasin facilitates the passive, unregulated movement of ions, the cell attempts to counteract this by increasing the activity of these pumps, leading to an increased consumption of ATP. bibliotekanauki.pl This futile cycle of ion influx/efflux and subsequent energy expenditure to restore balance rapidly depletes the cell's ATP reserves. bibliotekanauki.plmdpi.comumn.edu The resulting energy deficit impairs essential cellular processes, contributing significantly to cell dysfunction and death, particularly in susceptible organisms like coccidia and Gram-positive bacteria. bibliotekanauki.plumn.edu

Induction of Apoptosis via ER Stress

Recent research suggests that narasin can induce apoptosis, a form of programmed cell death, in certain cell types, potentially involving endoplasmic reticulum (ER) stress. nih.govresearchgate.netresearchgate.net The ER is a critical organelle involved in protein folding, lipid synthesis, and calcium storage. Perturbations in ER function can lead to ER stress, triggering signaling pathways that can ultimately result in apoptosis. nih.govresearchgate.netresearchgate.netmedchemexpress.com Studies have indicated that narasin can stimulate apoptosis in glioma cells via ER stress, mediated through pathways involving CHOP-mediated DR5 upregulation and c-FLIP downregulation. nih.govresearchgate.net This suggests a mechanism where narasin-induced cellular stress, potentially linked to ion imbalance or other downstream effects, can activate ER stress pathways, contributing to the induction of apoptosis in susceptible cells. nih.govresearchgate.net

Interactive Data Tables

(Note: The following tables are presented as static examples. In an interactive format, users could potentially filter, sort, or expand/collapse rows.)

Table 1: Impact of Narasin on Ion Transport

IonTransport EffectConsequence on Gradient
Potassium (K+)Facilitated TransportDisrupted Gradient
Sodium (Na+)Facilitated TransportDisrupted Gradient
Rubidium (Rb+)Facilitated TransportDisrupted Gradient

Table 2: Cellular Effects of Narasin-Induced Ion Imbalance

Cellular Process AffectedMechanism of ImpactOutcome
Cellular FunctionDisruption of transmembrane ion gradients and potentialsImpaired physiological processes
Cellular MetabolismDisruption of transmembrane ion gradients and potentialsAltered metabolic pathways
Cell ViabilityDepletion of intracellular energy storesCell dysfunction and death
ApoptosisInduction of ER stress pathwaysProgrammed cell death in susceptible cells

Table 3: Narasin Concentration and Cell Viability (Example based on available data)

Cell LineNarasin Concentration (µM)Effect on Cell ViabilitySource IC50 (µM)
MCF-7 (Breast Cancer)1-10Significantly inhibited2.219 nih.gov
T47D (Breast Cancer)1-10Significantly inhibited3.562 nih.gov
MDA-MB-231 (Breast Cancer)1-10Significantly inhibited11.76 nih.gov
Saos-2 (Osteosarcoma)5-40Decreased proliferationNot specified
HOS (Osteosarcoma)5-40Decreased proliferationNot specified
BJ-5ta (Normal Fibroblast)5-40Decreased proliferation (less than cancer cells)Not specified

(Note: IC50 values are approximate and can vary depending on experimental conditions.)

Antimicrobial and Antiparasitic Spectrum and Efficacy

Spectrum of Antiparasitic Activity

Narasin is well-established as an effective anticoccidial agent. wikipedia.orguniscience.co.kren-academic.comtoku-e.comtoku-e.comontosight.aimedchemexpress.com Its antiparasitic activity is primarily focused on coccidia. toku-e.comguidetopharmacology.org

Narasin is widely used for the control of coccidiosis in avian species, particularly in chickens for fattening. fao.orgfao.orgen-academic.comtoku-e.comontosight.ainih.gov Coccidiosis in poultry is caused by various species of the genus Eimeria. fao.orgfao.orgnih.gov Narasin is effective against sporozoites and early and late asexual stages of several Eimeria species that infect broilers, including Eimeria acervulina, E. brunetti, E. maxima, E. mivati, E. necatrix, and E. tenella. fao.orgfao.org Studies have demonstrated that narasin significantly reduces the severity of cecal and intestinal lesions caused by chicken coccidia. Increasing concentrations of narasin have been shown to improve weight gain and feed efficiency in birds infected with Eimeria species. Comparative studies have indicated that narasin's efficacy against different coccidial strains can parallel that of other ionophores like monensin (B1676710). researchgate.net Combinations of narasin with other anticoccidial agents, such as nicarbazin, have also been evaluated and shown to be effective in controlling avian coccidiosis and reducing the need for antimicrobial treatments for enteric problems in field conditions. nih.govhuvepharma.com Narasin has also shown efficacy against hepatic and intestinal coccidiosis in rabbits caused by various Eimeria species. cambridge.org

Anticoccidial Efficacy in Avian Species

Activity Against Eimeria Species (e.g., E. acervulina, E. brunetti, E. maxima, E. mivati, E. necatrix, E. tenella)

Narasin has been shown to be effective against Eimeria acervulina, Eimeria brunetti, Eimeria maxima, Eimeria mivati, Eimeria necatrix, and Eimeria tenella in battery-raised and floor-pen studies involving broiler chickens. fao.orgfao.orgresearchgate.netfda.govfda.gov Research indicates that feeding rations medicated with specific concentrations of narasin can lead to significant improvements in weight gain and feed efficiency in birds infected with these Eimeria species compared to infected non-medicated controls. researchgate.net

For instance, studies have investigated the anticoccidial activity of narasin against these six species. researchgate.net The efficacy has been confirmed in various experimental settings. researchgate.net

Effects on Sporozoites and Asexual Stages of Coccidia

Narasin is effective against both sporozoites and the early and late asexual stages of coccidia within the intestines of chickens. fao.orgfao.orgbibliotekanauki.pl Polyether ionophores like narasin disrupt the normal transport of ions across the surface membranes of sporozoites or early trophozoites. nih.gov This disruption leads to changes in transmembrane ion gradients and electrical potentials, critically affecting the cellular function and metabolism of the coccidia. fao.orgfao.orgbibliotekanauki.pl

Studies using transmission electron microscopy have observed irregularities in intracellular sporozoites of Eimeria tenella treated with narasin. mdpi.com Ionophores can limit the invasion of sporozoites into host cells and their subsequent intracellular development. mdpi.com They appear to be particularly effective against free merozoites, killing them more rapidly than sporozoites. mdpi.com This suggests that continuous exposure, such as through medicated feed, is beneficial to target all endogenous stages of the parasite. mdpi.com

Efficacy Against Other Protozoan Parasites

While primarily known for its anticoccidial activity, research has explored the potential efficacy of narasin against other protozoan parasites.

Leishmaniasis (e.g., Leishmania donovani)

Information regarding Narasin's efficacy against Leishmaniasis, including Leishmania donovani, is not present in the provided search results. The search results discuss the efficacy of suramin (B1662206) against L. donovani in both in vitro and in vivo studies, highlighting its potential for treating visceral leishmaniasis. plos.orgnih.govnih.govmdpi.combiorxiv.org

Cryptosporidiosis

Research has explored the efficacy of Narasin against Cryptosporidium species, particularly in avian models. In battery tests involving chickens challenged with Cryptosporidium baileyi, Narasin demonstrated an anticryptosporidial efficacy of 23% based on oocyst output when administered alone at the recommended level nih.gov. Combinations of ionophores, including Narasin, with a dihydroquinoline antioxidant (duokvin) increased efficacy percentages, ranging from 36% to 88% for the combinations nih.gov. However, these combinations also resulted in significant weight gain reduction due to toxic interaction nih.gov. The study concluded that neither ionophorous anticoccidials alone nor their combinations with duokvin (B45492) could be recommended for chemoprophylaxis against avian cryptosporidiosis nih.gov. Efficacy showed a strong negative correlation with body weight gain and bursa weight, suggesting an indirect mode of action against the parasite nih.gov.

IonophoreEfficacy (%) (Alone)Efficacy (%) (with Duokvin)
Lasalocid (B1674520)45-
Monensin3736-88
Semduramicin2936-88
Narasin2336-88
Maduramicin2136-88
Salinomycin (B1681400)2136-88

Data based on oocyst output in chickens challenged with Cryptosporidium baileyi. nih.gov

Toxoplasmosis

Narasin is noted as an anti-protozoal agent with activity against Coccidia parasites, including Toxoplasma gondii guidetopharmacology.org.

Schistosomiasis

Based on the available search results, there is no direct information detailing the efficacy of Narasin specifically against Schistosomiasis. Research on schistosomiasis primarily focuses on other treatment and control methods, such as praziquantel (B144689) and molluscicides mdpi.complos.orgbjid.org.br. One search result mentions Narasin in the context of a snail (Biomphalaria glabrata) that carries the parasites responsible for schistosomiasis, but does not indicate Narasin's use or efficacy against the parasite itself core.ac.uk.

Neospora caninum

Studies have examined the activity of Narasin against Neospora caninum tachyzoites in cultured cells avma.orgnih.gov. In one examination of 43 chemotherapeutic agents, Narasin was among six ionophorous antibiotics tested avma.orgnih.gov. Lasalocid, maduramicin, monensin, Narasin, and salinomycin were found to have equivalent activities against Neospora caninum tachyzoites in cultured cells avma.orgnih.gov.

Resistance Mechanisms and Dynamics

Development of Acquired Resistance

Acquired resistance to narasin can arise in bacterial populations through genetic changes, either via mutations or the acquisition of resistance genes through horizontal transfer. vkm.nofrontiersin.orgnih.gov

Emergence in Bacterial Populations

Resistance to narasin has been observed to emerge in bacterial populations, particularly in Enterococcus faecium isolates from poultry. frontiersin.orgfrontiersin.orgresearchgate.net Surveillance data from Norway showed that a high proportion of E. faecium isolates from broilers exhibited reduced susceptibility to narasin, ranging from 61% to 91% between 2002 and 2014. nih.govfrontiersin.org Similarly, in Sweden, the prevalence of narasin-resistant E. faecium from broilers was reported to be 77% in 2014. nih.gov The use of in-feed polyether ionophores is strongly suggested to select for resistant enterococci in broilers. nih.gov A controlled study further supported this by demonstrating a significant reduction in narasin-resistant E. faecium in broilers fed a narasin-free diet compared to a diet supplemented with narasin. mdpi.com

Prevalence of Narasin Resistance in Enterococcus faecium from Broilers

CountryYearsPrevalence of Narasin Resistance (%)Source
Norway2002–201461–91 nih.govfrontiersin.org
Sweden201477 nih.gov

Role of Mobile Genetic Elements (Plasmids)

A significant factor in the development and spread of narasin resistance is the involvement of mobile genetic elements, particularly plasmids. frontiersin.orgfrontiersin.orgfrontiersin.orgresearchgate.netwur.nlnih.gov Resistance to narasin has been shown to exist on mobile plasmids in Enterococcus faecium. frontiersin.orgresearchgate.netnih.govresearchgate.net These plasmids can be transferred between bacterial strains through conjugation, facilitating the dissemination of resistance. frontiersin.orgfrontiersin.orgresearchgate.netwur.nl The genes conferring narasin resistance, identified as the narAB operon, are located on large, transferrable plasmids. frontiersin.orgfrontiersin.orgwur.nlresearchgate.netresearchgate.net For instance, the narAB operon has been found on pVEF3, a sequenced plasmid from an E. faecium strain isolated from poultry. frontiersin.org These plasmids can also carry other antibiotic resistance genes, contributing to co-selection and the spread of multi-drug resistance. frontiersin.orgnih.govfrontiersin.orgresearchgate.netwur.nlresearchgate.net

Molecular Mechanisms of Resistance

The primary molecular mechanism of resistance to narasin identified involves an ABC-type efflux transporter.

ABC-Type Efflux Transporters (NarAB operon)

Research has demonstrated that a two-gene operon encoding an ABC-type transporter is associated with narasin resistance. frontiersin.orgresearchgate.netnih.govresearchgate.net This operon has been designated as narAB, with narA and narB encoding the ATPase and permease subunits of the transporter, respectively. frontiersin.org Studies have confirmed that the narAB operon is sufficient to confer reduced susceptibility to narasin when expressed in E. faecium. frontiersin.orgfrontiersin.orgresearchgate.netresearchgate.net Expression of the narAB operon is induced by exposure to narasin, which may help reduce the fitness cost associated with carrying these genes in the absence of the ionophore. frontiersin.orgresearchgate.net

Reduced Intracellular Accumulation of Narasin

The function of the NarAB efflux transporter leads to reduced intracellular accumulation of narasin in resistant bacteria. researchgate.netresearchgate.netasm.org By actively pumping narasin out of the bacterial cell, the transporter lowers the effective concentration of the compound at its site of action, thereby conferring resistance. researchgate.netresearchgate.net This mechanism is a common strategy employed by bacteria to resist various antimicrobial agents. mdpi.com

Cross-Resistance within Ionophore Class

Cross-resistance among polyether ionophores has been observed. frontiersin.orgwur.nlresearchgate.netbibliotekanauki.plnih.gov The narAB operon has been shown to confer reduced susceptibility not only to narasin but also to other polyether ionophores such as salinomycin (B1681400) and maduramicin. frontiersin.orgwur.nlnih.govresearchgate.net However, this cross-resistance does not extend to all ionophores, as NarAB does not affect susceptibility to monensin (B1676710). frontiersin.orgnih.govresearchgate.net Studies have shown full cross-resistance between salinomycin and narasin in Enterococcus strains. nih.gov Conversely, there was no cross-resistance observed between narasin/salinomycin and monensin/lasalocid (B1674520) in these strains. nih.gov In coccidia, studies have also investigated cross-resistance between narasin and other ionophores like monensin and lasalocid, with some findings suggesting that strains refractory to monensin may also be refractory to narasin, while lasalocid might be effective against strains not controlled by narasin or monensin. researchgate.net

Co-selection of Antimicrobial Resistance

Co-selection of antimicrobial resistance occurs when selection pressure from one antimicrobial agent favors the survival and proliferation of bacteria that are simultaneously resistant to other antimicrobial agents. This can happen if the genes conferring resistance to different antimicrobials are genetically linked, often on mobile genetic elements like plasmids. frontiersin.orgnih.gov The use of polyether ionophores, including narasin, in animal husbandry has raised concerns regarding their potential to co-select for resistance to antimicrobials important for human medicine. researchgate.netnih.govwur.nloup.com

Linkage with Resistance to Medically Important Antimicrobials

Research indicates that resistance mechanisms to polyether ionophores and medically important antimicrobials can be co-localized on transferable plasmids in bacteria, particularly Enterococcus species. researchgate.netfrontiersin.orgnih.gov This genetic linkage provides a mechanism for co-selection, where the use of narasin can inadvertently promote the persistence and spread of resistance to other antibiotics. researchgate.netnih.govwur.nloup.com While the NarAB efflux pump, a key mechanism conferring resistance to narasin, salinomycin, and maduramicin, does not directly confer cross-resistance to medically important antimicrobials, its presence on plasmids carrying other resistance genes facilitates co-selection. frontiersin.orgresearchgate.netnih.govresearchgate.net

Association with Vancomycin (B549263) Resistance in Enterococcus faecium

A significant association has been observed between narasin resistance and vancomycin resistance, particularly in Enterococcus faecium isolates from poultry. frontiersin.orgfrontiersin.orgnih.govvkm.nonih.gov Studies in Norway and Sweden have shown that vancomycin-resistant E. faecium (VRE), often carrying the vanA gene, are frequently also resistant to narasin and possess the narAB genes. researchgate.netnih.govnih.govresearchgate.netplos.org Comparative genomics and filter mating experiments have demonstrated that narAB and vanA can be physically linked on transferable plasmids, and that co-transfer of resistance to both narasin and vancomycin can occur. frontiersin.orgresearchgate.netnih.govresearchgate.netplos.orgmdpi.com This suggests that the use of narasin can exert selection pressure that favors the persistence of VRE in poultry populations. frontiersin.orgresearchgate.netnih.govresearchgate.netnih.govplos.orgmdpi.comresearchgate.net Following the discontinuation of narasin use in Norwegian broilers, a significant reduction in both VRE and narasin-resistant E. faecium isolates was observed, further supporting the role of narasin in the co-selection of vancomycin resistance. nih.govnih.govresearchgate.netmdpi.com

Association with Bacitracin Resistance

An association between narasin resistance and bacitracin resistance has also been noted in Enterococcus species isolated from broilers. frontiersin.orgnih.govvkm.noasm.org However, studies suggest that the NarAB efflux pump itself does not confer cross-resistance to bacitracin, indicating that separate resistance mechanisms for these antimicrobials likely exist in enterococci. frontiersin.orgnih.gov The observed association may be due to the co-occurrence of distinct resistance genes within the same bacterial isolates or on the same mobile genetic elements.

Co-selection with Tetracycline (B611298) Resistance

Evidence suggests co-selection between narasin and tetracycline resistance. A metagenomics study on narasin-fed chickens indicated an enrichment for bacteria encoding tetracycline resistance genes. frontiersin.orgnih.gov Furthermore, in Enterococcus faecalis isolates, the narAB genes have been found physically linked with tetracycline resistance genes, such as tet(L), tet(M), or tet(O), on plasmids. frontiersin.orgnih.gov This co-localization confirms the potential for co-selection of resistance to narasin and tetracyclines. frontiersin.orgnih.gov

Research on Factors Influencing Resistance Development

Research efforts have aimed to understand the factors that contribute to the development and spread of narasin resistance and its co-selection with other antimicrobial resistances. The identification of the narAB operon, encoding an ABC-type transporter, as a mechanism conferring reduced susceptibility to narasin and other polyether ionophores has been a key development. frontiersin.orgresearchgate.netnih.govwur.nlresearchgate.net This genetically encoded resistance mechanism, often located on transferable plasmids, plays a crucial role in the dissemination of resistance. frontiersin.orgresearchgate.netnih.govwur.nl

Impact of Sub-lethal and Trace Concentrations

The impact of exposure to sub-lethal and trace concentrations of antimicrobials on resistance development is a significant area of concern. While specific detailed research findings on the impact of sub-lethal or trace concentrations of narasin on resistance selection were not extensively detailed in the provided results, the general principle that exposure to antimicrobials, even at low levels, can exert selective pressure favoring resistant bacteria is well-established. vkm.nogu.se Studies on other ionophores, like monensin and tetronasin, have shown that exposure to sub-lethal concentrations can lead to the development of resistance. frontiersin.orgnih.gov The presence of residual narasin or its metabolites in the environment, potentially at trace levels, could contribute to the maintenance and selection of resistant bacterial populations. fao.orgvkm.noeuropa.eu Predicted no-effect concentrations for resistance selection for various antibiotics highlight that selection can occur at concentrations significantly lower than minimum inhibitory concentrations (MICs). gu.se

Table 1: Association of Narasin Resistance with Resistance to Other Antimicrobials

Associated AntimicrobialBacterial SpeciesType of AssociationEvidence
VancomycinEnterococcus faeciumCo-selectionPhysical linkage of narAB and vanA on plasmids, co-transfer in conjugation experiments, epidemiological correlation in poultry. frontiersin.orgresearchgate.netfrontiersin.orgnih.govresearchgate.netvkm.nonih.govresearchgate.netplos.orgmdpi.comresearchgate.net
BacitracinEnterococcus spp.AssociationStatistical association observed in poultry isolates, though NarAB does not confer cross-resistance. frontiersin.orgnih.govvkm.noasm.org
TetracyclineEnterococcus faecalisCo-selectionPhysical linkage of narAB and tet genes on plasmids, enrichment of tetracycline resistance genes in narasin-fed chickens. frontiersin.orgnih.gov
Macrolides (Erythromycin)Enterococcus faecalis, Enterococcus faeciumCo-occurrencenarAB physically linked with ermB on plasmids in E. faecalis, statistical correlation observed. frontiersin.orgnih.govwur.nl

Table 2: Prevalence of Narasin Resistance in Enterococcus Species from Poultry

CountryBacterial SpeciesYears CoveredPrevalence of Narasin Resistance (MIC > 2 mg/L)Notes
NorwayE. faecium2002–201461–91%Significant reduction observed after discontinuation of narasin use in 2016. nih.govnih.govresearchgate.net
NorwayE. faecium201824.7%After discontinuation of narasin. nih.gov
NorwayE. faecium202015.6%After discontinuation of narasin. nih.gov
SwedenE. faecium2000–201477–93.3%Prevalence varied over the years. nih.gov
SwedenE. faecalis2000–201422.7–44.9%Prevalence varied over the years. nih.gov
NetherlandsE. faecium2013–202031% (MIC > 2 mg/L), 48.6% (MIC > 1 mg/L)Data from an in-house collection. nih.gov
NetherlandsE. faecalis2013–202023% (MIC > 2 mg/L), 47.5% (MIC > 1 mg/L)Data from an in-house collection. nih.gov

Note: MIC cut-off values for defining resistance can vary between studies and surveillance programs. nih.govresearchgate.net

Persistence of Resistance Phenotypes

The persistence of resistance phenotypes following the use of antimicrobial agents is a critical aspect of understanding the long-term impact of their application. In the context of narasin, research has primarily focused on the persistence of resistance, particularly in Enterococcus faecium, a bacterium of concern in both animal health and public health due to its potential for acquiring and disseminating resistance to clinically important antibiotics, such as vancomycin.

Studies have indicated a notable link between the use of narasin as a feed additive in poultry and the persistence of vancomycin-resistant E. faecium (VRE). This association is supported by findings that decreased susceptibility to narasin can be co-transferred with the vanA gene, which confers vancomycin resistance, between E. faecium clones. researchgate.netnih.gov This co-transferability suggests that selection pressure from narasin use can inadvertently contribute to the maintenance and persistence of vancomycin resistance within bacterial populations. researchgate.netresearchgate.net

Research conducted in countries where narasin use in poultry has been discontinued (B1498344) provides valuable insights into the persistence dynamics of resistance phenotypes. In Norway, for instance, the abolition of narasin as a feed additive in 2016 coincided with a significant reduction in the prevalence of VRE in broiler chickens, falling below the detection limit of surveillance methods. researchgate.netfrontiersin.org Concurrently, there was a marked reduction in the proportion of E. faecium isolates exhibiting reduced susceptibility to narasin. researchgate.netfrontiersin.org This decline suggests that in the absence of the selective pressure exerted by narasin, the prevalence of resistant E. faecium populations decreases.

Data from Norwegian surveillance programs illustrate this trend:

YearPrevalence of Narasin-Resistant E. faecium in Norwegian Poultry IsolatesPrevalence of VRE in Norwegian Broilers
2014>90% frontiersin.orgDetected researchgate.net
2016 (Narasin abolished)-Reduction begins researchgate.net
201824.7% frontiersin.orgBelow detection limit researchgate.net
202015.6% frontiersin.orgBelow detection limit frontiersin.org

The observed reduction in resistance after the withdrawal of narasin supports the hypothesis that the continued use of narasin contributes to the persistence of resistant E. faecium populations. researchgate.netresearchgate.netresearchgate.net Furthermore, the co-localization of resistance mechanisms against polyether ionophores like narasin and antimicrobials used in human medicine on transferrable plasmids raises concerns about the potential for narasin use to promote the persistence and dissemination of resistance to medically important antibiotics. researchgate.netresearchgate.net

While the discontinuation of narasin appears to lead to a decrease in the prevalence of resistance, the rate and extent of this decline can be influenced by various factors, including the stability of resistance genes, the presence of co-selection mechanisms, and the persistence of resistant bacteria in the environment. researchgate.net Studies suggest that resistant bacteria can persist in the farm environment despite cleaning and disinfection routines, potentially serving as reservoirs for resistance. researchgate.net

The identification of a genetically encoded resistance mechanism to narasin, associated with a two-gene operon encoding an ABC-type transporter (NarAB), further clarifies how resistance is mediated and potentially maintained within bacterial populations. researchgate.netfrontiersin.org This mechanism has been shown to confer reduced susceptibility to narasin and other polyether ionophores. frontiersin.org

Analytical Methodologies for Narasin Quantification and Detection

Chromatographic Techniques

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are widely used for the analysis of narasin. These techniques enable the separation and detection of narasin from complex sample matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for the determination of narasin. wur.nlresearchgate.net However, the inherent properties of narasin necessitate specific detection strategies when using HPLC.

One of the primary challenges in detecting narasin using standard HPLC methods is its lack of a strong chromophore. unisa.edu.auresearchgate.net This means that narasin does not strongly absorb ultraviolet (UV) or visible light, making detection by conventional UV or fluorescence detectors difficult or impossible. unisa.edu.auresearchgate.netresearchgate.net This limitation has driven the development of alternative detection methods or the use of derivatization techniques.

Refractive Index (RI) detection is one approach that can be used for compounds like narasin that lack a strong chromophore. unisa.edu.auresearchgate.net RI detectors measure changes in the refractive index of the eluent as a substance passes through the flow cell. This change is proportional to the concentration of the analyte. An HPLC method utilizing a refractive index detector has been reported for the quantification of narasin. unisa.edu.auresearchgate.net This method has been validated and found to be accurate, precise, sensitive, and robust for quantifying narasin in commercial formulations. unisa.edu.auresearchgate.net The method employed a C18 column with a mobile phase of methanol (B129727), water, and glacial acetic acid, and a flow rate of 1 mL/min. unisa.edu.auresearchgate.net The linear range for this method was 200 to 900 µg/mL, with a limit of detection (LOD) of 7.1 µg/mL and a limit of quantitation (LOQ) of 21.5 µg/mL. unisa.edu.auresearchgate.net

To overcome the lack of a chromophore and enable detection with UV-Vis detectors, post-column derivatization is a common strategy for narasin analysis by HPLC. oup.comresearchgate.netoup.comrsc.org This technique involves chemically reacting narasin with a reagent after it elutes from the chromatographic column to form a derivative that has strong UV-Vis absorbance. Vanillin (B372448) is a frequently used derivatization reagent for narasin and other polyether ionophores. oup.comresearchgate.netoup.comrsc.org The reaction with vanillin, typically carried out under acidic conditions and heating, produces products that can be detected at a wavelength of around 520 nm. oup.comresearchgate.netoup.com

A collaborative study evaluated an LC method for determining monensin (B1676710), narasin, and salinomycin (B1681400) in animal feeds using post-column derivatization with vanillin and detection at 520 nm. oup.com The method involved extraction with methanol-water (90+10). oup.com For medicated complete feeds, supplements, and mineral premixes, within-laboratory repeatability (RSDr) ranged from 2.5 to 5.2%, and among-laboratory reproducibility (RSDR) ranged from 2.7 to 6.8%. oup.com Practical LOQs were reported as 1, 2, and 2 mg/kg for monensin, narasin, and salinomycin, respectively. oup.com Another method describes the detection and quantitation of narasin in raw material, premix, and feeds by LC and postcolumn derivatization with vanillin, measuring the resulting products at 520 nm. oup.com

An interlaboratory study of a reversed-phase LC method for narasin in feedingstuffs and premixtures used post-column derivatization with dimethylaminobenzaldehyde (DMAB) and detection at 600 nm. nih.gov Recoveries were reported as >90%. nih.gov The RSDr in feed (20-140 mg/kg) ranged between 1.2 and 10.5%, and the within-laboratory reproducibility (RSD(R)) ranged between 2.2 and 4.9%. nih.gov The limit of determination was <20 mg/kg. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UPLC-MS/MS)

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) are powerful and sensitive techniques for the quantification and detection of narasin, offering high specificity. researchgate.netmdpi.comnih.govnih.gov These methods are particularly useful for analyzing narasin in complex matrices and at low concentrations, such as in animal tissues and eggs. researchgate.netmdpi.comnih.govfao.org

LC-MS/MS and UPLC-MS/MS methods typically involve sample extraction and purification steps followed by chromatographic separation and detection by a mass spectrometer. researchgate.netmdpi.comnih.govnih.gov Electrospray ionization (ESI) in positive ion mode is commonly used for narasin. researchgate.netmdpi.comnih.gov

A sensitive and selective LC-MS/MS method has been developed for the simultaneous detection of several ionophoric coccidiostats, including narasin, in whole eggs. researchgate.netmdpi.comnih.gov This method utilized a simple organic solvent extraction. researchgate.netmdpi.com The HPLC-MS/MS and UPLC-MS/MS methods were validated according to regulatory requirements. researchgate.netmdpi.comnih.gov

In a comparison of HPLC-MS/MS and UPLC-MS/MS methods for determining eight coccidiostats, including narasin, in beef, both methods showed good accuracy and precision. nih.gov UPLC-MS/MS demonstrated higher sensitivity compared to HPLC-MS/MS. nih.gov

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive detection mode used in tandem mass spectrometry (MS/MS) that is well-suited for the quantification of analytes like narasin in complex matrices. nih.govsciex.comfrontiersin.org In MRM, specific precursor ions of the analyte are selected in the first mass analyzer, fragmented in a collision cell, and then specific product ions are monitored in the second mass analyzer. nih.govsciex.com This targeted approach significantly reduces interference from matrix components.

For narasin analysis by LC-MS/MS or UPLC-MS/MS, MRM is commonly employed for both quantitative and qualitative analysis. mdpi.comnih.gov Typically, one precursor ion and two product ions are monitored for each compound; the most abundant product ion is used for quantification, while the others are used for qualitative confirmation based on ion ratios. mdpi.com For narasin, common transitions monitored in positive MRM mode include the precursor ion at m/z 787.5, with product ions such as m/z 431.3, 531.3, and 279.2. fao.org

Validation studies have shown that LC-MS/MS methods using MRM provide good limits of detection and quantification for narasin in various matrices. For example, in eggs, LODs for narasin were reported as 0.23–0.52 µg/kg for HPLC-MS/MS and 0.16-0.42 µg/kg for UPLC-MS/MS, with LOQs of 0.82–1.73 µg/kg and 0.81-1.25 µg/kg, respectively. mdpi.comnih.gov Average recoveries in spiked egg samples were reported to be over 71%. mdpi.comnih.gov

Here is a summary of some analytical data for Narasin:

MethodMatrixDetection MethodLOD (µg/kg or µg/mL)LOQ (µg/kg or µg/mL)Recovery (%)Reference
HPLCCommercial formulationRefractive Index7.1 µg/mL21.5 µg/mLNot specified unisa.edu.auresearchgate.net
LC (HPLC)Animal feeds, supplements, mineral premixesPost-column vanillin, 520 nmNot specified2 mg/kg95-108% rsc.org, 82-104% nih.gov oup.comrsc.orgnih.gov
LC (HPLC)Feedingstuffs, premixturesPost-column DMAB, 600 nm<20 mg/kgNot specified>90% nih.gov
HPLC-MS/MSEggsESI+, MRM0.23–0.52 µg/kg0.82–1.73 µg/kg>71.69% mdpi.comnih.gov
UPLC-MS/MSEggsESI+, MRM0.16-0.42 µg/kg0.81-1.25 µg/kg>72.26% mdpi.comnih.gov
HPLC-MS/MSBeefESI+, MRM0.16-0.58 µg/kg0.53-1.92 µg/kg71.24%-89.24% nih.gov
UPLC-MS/MSBeefESI+, MRM0.14-0.32 µg/kg0.43-1.21 µg/kg71.96%-100.32% nih.gov
HPLC-MS/MSChicken Tissues (muscle, liver, kidney)ESI+, MRM0.026–0.151 µg/kg0.75 µg/kgAcceptable fao.org
HPLC-MS/MSChicken Tissues (fat)ESI+, MRMNot specified1.0 µg/kgAcceptable fao.org

Thin-Layer Chromatography (TLC) with Bioautography

Thin-Layer Chromatography (TLC) coupled with bioautography is a method used for the detection and semi-quantitative estimation of narasin, particularly in animal tissues and feed samples. fao.orgfda.govnih.govpsu.edu This technique combines the separation power of TLC with the biological activity of narasin against susceptible microorganisms.

The general principle involves extracting narasin from a sample, separating the components of the extract on a TLC plate, and then overlaying the plate with an agar (B569324) medium inoculated with a sensitive test microorganism, such as Bacillus subtilis or Streptococcus faecium. nih.govpsu.edueuropa.eu Where narasin is present on the TLC plate, it inhibits the growth of the microorganism, resulting in a clear zone of inhibition against a background of microbial growth. nih.govpsu.edu The size and intensity of the inhibition zone can be compared to those produced by known standards to estimate the amount of narasin present. usda.gov

TLC-bioautography has been described as a suitable method for determining narasin in chicken tissues and can be used for monitoring residues. fao.orgfda.gov The reported test sensitivity for narasin in cattle tissues using a TLC-bioautographic method is 5 µg/kg. fao.org For the analysis of ionophores including narasin in pre-mixes and feeds, detection limits ranging from 3 to 100 mg/kg have been reported using TLC with bioautography. psu.edu While useful for screening and qualitative identification, TLC-bioautography is generally considered semi-quantitative and may have higher detection limits compared to more modern techniques like LC-MS/MS. fao.orgnih.gov

Sample Preparation and Extraction Protocols

Effective sample preparation is a critical step in the analysis of narasin from complex matrices like animal tissues and feed. The goal is to extract narasin from the sample matrix and remove interfering substances that could affect the subsequent detection or quantification. Various extraction protocols have been developed depending on the sample type and the analytical method to be used. famic.go.jpresearchgate.netnih.gov

For animal tissues such as muscle, liver, and kidney, initial processing may involve homogenizing the tissue, sometimes with the aid of dry ice. fao.org Samples are then typically extracted using organic solvents or mixtures. For instance, extraction with iso-octane/ethyl acetate (B1210297) (90:10) followed by agitation and centrifugation has been described for cattle tissues. fao.org Another approach for tissue samples involves solvent extraction with acetonitrile (B52724) and n-propanol. fao.org For feed samples, extraction with a mixture of methanol and water (9:1) is a common method, often involving stirring or mechanical shaking. researchgate.netfamic.go.jpwur.nl

Following the initial extraction, further clean-up steps are often necessary to reduce matrix effects and concentrate the analyte. These steps can include liquid-liquid extraction and solid-phase extraction. researchgate.netnih.gov

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a widely used technique for the purification and concentration of narasin from sample extracts. fao.orgresearchgate.netnih.govnih.gov SPE utilizes a solid stationary phase to selectively retain the analyte while unwanted matrix components are washed away. Narasin, being a polyether ionophore, can be effectively purified using various SPE sorbents.

Silica-based SPE cartridges are commonly employed for the clean-up of narasin extracts from tissues and feed. fao.orgusda.govresearchgate.netfao.orgcapes.gov.br For example, silica (B1680970) solid phase extraction tubes have been used for the purification of extracts from cattle tissues, with elution typically performed using mixtures of organic solvents like ethyl acetate/methanol. fao.org In another method for tissue samples, purification was achieved using a Sep-Pack silica cartridge after solvent extraction. fao.org SPE has also been integrated into multi-residue methods for the simultaneous determination of several coccidiostats, including narasin, in matrices like eggs and surface water. nih.govnih.govresearchgate.net For instance, a method for determining multiple coccidiostats in eggs utilized a combination of liquid-liquid extraction and SPE for sample preparation. nih.gov Similarly, SPE has been used for the determination of narasin in surface water. nih.gov

SPE helps to reduce matrix interferences, leading to improved sensitivity and accuracy in subsequent analytical steps such as LC-MS/MS or immunoassays. nih.gov

Alternative Detection Methods

Beyond chromatographic techniques, several alternative detection methods have been explored for the analysis of narasin, offering potential advantages in terms of throughput, sensitivity, or ease of use for screening purposes. toku-e.commdpi.com

Immunoassays

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Time-Resolved Fluorescence Immunoassay (TR-FIA), provide sensitive and relatively rapid methods for screening narasin in various matrices. nih.govfao.orgfao.orggoldstandarddiagnostics.comwur.nleurofins-technologies.com These methods utilize the specific binding of antibodies to narasin.

Competitive ELISA formats are common for narasin detection. In a typical competitive ELISA, narasin in the sample competes with a labeled narasin analogue for binding sites on specific antibodies immobilized on a solid phase or in solution. goldstandarddiagnostics.comeurofins-technologies.com The amount of labeled analogue bound is inversely proportional to the concentration of narasin in the sample. An ELISA specifically designed for Salinomycin and Narasin is available, highlighting the structural similarity between these two ionophores which allows for their detection within the same assay. nih.govgoldstandarddiagnostics.comwur.nleurofins-technologies.com This ELISA is suitable for screening in animal feed and contaminated products, with a reported limit of quantitation of approximately 0.12 ng/mL. eurofins-technologies.com

TR-FIA is another immunoassay technique that has been applied to narasin analysis. fao.orgfao.orgresearchgate.net A TR-FIA screening method for narasin detection in muscle samples has been developed. fao.org Immunoassays can be particularly useful for high-throughput screening of large numbers of samples, although positive results often require confirmation by more specific methods like LC-MS/MS. goldstandarddiagnostics.com

Biosensors

Biosensors represent an emerging technology for the rapid and on-site screening of antibiotic residues, including narasin, in food and environmental samples. toku-e.commdpi.comencyclopedia.pub Biosensors integrate a biological recognition element (bioreceptor) with a transducer to produce a signal proportional to the analyte concentration. mdpi.comencyclopedia.pub

While the search results generally discuss the application of biosensors for antibiotic detection, including ionophores, specific details on validated narasin biosensors are less prevalent compared to immunoassays or chromatographic methods. However, narasin is mentioned as one of the ionophores that could potentially be detected using biosensor technology. toku-e.commdpi.com Different types of biosensors, such as fluorescent, electrochemical, and surface plasmon resonance (SPR) biosensors, are being explored for antibiotic detection. mdpi.comencyclopedia.pub The development of multiplexed biosensors capable of simultaneously detecting multiple coccidiostats, including narasin, is an area of ongoing research. wur.nleuropa.eu

Microbiological Assay Techniques

Microbiological assays for narasin typically involve preparing a sample extract and placing it on an agar plate seeded with a sensitive indicator bacterium, such as Streptococcus faecium or Bacillus subtilis. nih.goveuropa.euoup.com The diameter of the zone of inhibition around the sample is measured and compared to a standard curve generated using known concentrations of narasin. nih.govfamic.go.jp The 2-2 dose method is a specific quantitative technique used in microbiological assays for narasin in chicken feed. famic.go.jp

Using Streptococcus faecium as Indicator Organism

Streptococcus faecium has been employed as an indicator organism in the context of monitoring resistance to polyether ionophores like Narasin. Studies have assessed the prevalence of Narasin resistance among Enterococcus faecium isolates from various animal sources, particularly poultry. unn.nonih.govresearchgate.netruokavirasto.fi

Research in Sweden and Norway has shown that a significant proportion of E. faecium isolates from broilers exhibit elevated minimum inhibitory concentrations (MICs) to Narasin. nih.govresearchgate.net For instance, a study in Sweden reported that 77% of E. faecium isolated from broilers in 2014 were considered Narasin-resistant based on an epidemiological cut-off value (>2 mg/L). nih.gov Similarly, Norwegian data indicated that 81.0% of E. faecium isolates from turkeys showed reduced susceptibility to Narasin in 2018. unn.no The prevalence of Narasin-resistant E. faecium isolates in Norwegian broilers decreased significantly from over 90% in 2014 to 24.7% in 2018 and 15.6% in 2020 following the discontinuation of Narasin as a feed additive in broiler production. nih.gov This suggests that the use of in-feed polyether ionophores selects for resistant enterococci. nih.gov

While Streptococcus faecium serves as an indicator for resistance trends, direct quantification of Narasin concentration using this organism typically involves microbiological assays where the inhibition of bacterial growth is measured. However, the provided search results primarily discuss the use of E. faecium to monitor resistance to Narasin rather than as a direct quantitative analytical tool for the compound itself in complex matrices.

Method Validation and Green Analytical Chemistry

Analytical methods for Narasin quantification undergo rigorous validation to ensure their accuracy, precision, sensitivity, and robustness. researchgate.netunisa.edu.aufao.org Validation studies are often conducted following guidelines from regulatory bodies such as the FDA. researchgate.netunisa.edu.au

A novel HPLC method utilizing a refractive index detector for Narasin quantification was developed and validated. researchgate.netunisa.edu.au This method was found to be accurate, precise, sensitive, and robust, with a linear range of 200 to 900 µg/mL, a limit of detection (LOD) of 7.1 µg/mL, and a limit of quantitation (LOQ) of 21.5 µg/mL. researchgate.netunisa.edu.au Another validated LC-MS/MS method for determining Narasin and Monensin in animal tissues reported recoveries between 86.2% and 103.5% for Narasin and intertrial repeatability precision (RSDr) ranging from 3.9% to 13.8%. oup.com The LOQ for this method varied by tissue type, generally around 0.75 ng/g, but as low as 0.45 ng/g in milk. oup.com

Green Analytical Chemistry principles are increasingly applied to evaluate the environmental impact and sustainability of analytical procedures. Tools such as the Green Analytical Procedure Index (GAPI) and the Analytical GREEnness Metric Approach and Software (AGREE) are used for this purpose. researchgate.netunisa.edu.au

Evaluation of Greenness Profile (GAPI, AGREE tools)

The greenness profile of analytical methods for Narasin can be evaluated using tools like GAPI and AGREE. researchgate.netunisa.edu.au These tools assess various parameters related to the environmental impact of an analytical method, including the amount and toxicity of reagents used, waste generation, and energy consumption. researchgate.net The HPLC method using a refractive index detector for Narasin quantification was evaluated using GAPI and AGREE tools, and the results indicated the greenness of the developed method when compared to reported methods. researchgate.netunisa.edu.au

Forced Degradation Studies (Acidic, Basic, Temperature, Oxidative)

Forced degradation studies are conducted to assess the intrinsic stability of a drug substance and to identify potential degradation pathways and products under various stress conditions, including acidic, basic, temperature (thermal), and oxidative conditions. researchgate.netunisa.edu.ausciforum.netmedcraveonline.comijrpr.com These studies are important for developing stability-indicating analytical methods and understanding how the quality of the compound might change over time and under different environmental factors. medcraveonline.comijrpr.com

Forced degradation studies on Narasin under acidic, basic, temperature, and oxidative conditions have been performed. researchgate.netunisa.edu.au While the specific details of the degradation products formed under each condition are not extensively detailed in the provided snippets, the studies themselves are reported as having been conducted. researchgate.netunisa.edu.au General principles of forced degradation involve exposing the substance to conditions more severe than accelerated stability testing, such as refluxing in acidic or alkaline solutions, exposure to elevated temperatures, and treatment with oxidizing agents like hydrogen peroxide. sciforum.netmedcraveonline.comijrpr.com The extent of degradation is typically aimed to be between 10-20% to allow for the characterization of degradation products. sciforum.net

Environmental Fate and Ecological Impact

Behavior and Distribution in Environmental Compartments

The behavior and distribution of narasin in the environment are influenced by its chemical properties and the characteristics of the environmental compartment it enters. As a lipophilic molecule, narasin interacts with lipid-rich cell membranes. scielo.br

Narasin can enter soil through the application of manure from treated animals. nih.govresearchgate.net Studies have investigated its adsorption and desorption behavior in various soil types, indicating that its interaction with soil particles is influenced by factors such as pH and soil organic carbon content. researchgate.net While narasin is practically insoluble in water, which suggests a low likelihood of significant passage into surface waters, basic soils may exhibit increased leaching of the compound. fao.orgeuropa.eu Despite its low water solubility, the potential for trace concentrations to impact environmental systems exists. nih.govgatech.edu

A significant portion of administered narasin is excreted by animals. europa.eu In chicken excreta, almost 99% of narasin appears, with approximately 30% being the parent compound and 20% consisting of hydroxylated metabolites. europa.eu The fate of the remaining 50% is not fully understood. europa.eu Notably, narasin does not degrade significantly in chicken manure, even after extended storage periods of up to 18 months. europa.eu This persistence in manure means that when manure is applied to land, parent narasin compounds can be introduced into the soil, leading to initial soil concentrations in the low μg·kg-1 range. nih.govresearchgate.net

Effects on Environmental Microbial Communities

Narasin, as an antibiotic, has the potential to modify microbial populations and their activities in the environment. nih.govresearchgate.net Its effects on microbial communities, particularly those involved in biogeochemical cycling, are a subject of research.

The biogeochemical nitrogen cycle is a critical process in soil and aquatic environments, mediated by diverse microbial communities. researchgate.netnih.govcceonondaga.org Narasin has been identified as a pharmaceutical that can significantly affect nitrogen cycle processes. researchgate.netnih.gov

Nitrification, the conversion of ammonium (B1175870) to nitrate (B79036), is a key step in the nitrogen cycle carried out primarily by ammonia-oxidizing bacteria and archaea. google.commsu.edu Exposure to narasin has been shown to inhibit nitrification, particularly under aerobic conditions. nih.govresearchgate.netresearchgate.net This inhibition can lead to an increase in soil ammonium concentrations. nih.govresearchgate.net For instance, under aerobic conditions (40% water-filled pore space), exposure to narasin at various concentrations resulted in increases in soil ammonium by up to 76%. nih.govresearchgate.net This effect may be attributed to narasin potentially targeting nitrifying fungi. nih.govresearchgate.net

Here is a representation of research findings on Narasin's impact on soil ammonium under aerobic conditions:

Narasin Concentration (ng·kg-1)Increase in Soil Ammonium (%)Water-Filled Pore Space (WFPS) (%)
1Data not specified for this concentration, but part of study showing increase up to 76%40 (Aerobic)
10Data not specified for this concentration, but part of study showing increase up to 76%40 (Aerobic)
100Data not specified for this concentration, but part of study showing increase up to 76%40 (Aerobic)
1000Up to 76%40 (Aerobic)

Concurrently with the increase in ammonium due to nitrification inhibition, a decline in soil nitrate concentrations has been observed under aerobic conditions when soil is exposed to narasin. nih.govresearchgate.netresearchgate.net Under aerobic conditions (40% WFPS), narasin caused soil nitrate concentrations to decline by 17-39%. nih.govresearchgate.net However, under near-saturation conditions (80% WFPS), nitrate concentrations increased by an average of 30%. nih.govresearchgate.net This suggests that the impact of narasin on nitrate levels is dependent on soil moisture conditions.

Here is a representation of research findings on Narasin's impact on soil nitrate under different moisture conditions:

Narasin Concentration (ng·kg-1)Change in Soil Nitrate (%)Water-Filled Pore Space (WFPS) (%)Conditions
1Decline 17-39%40 (Aerobic)Aerobic
10Decline 17-39%40 (Aerobic)Aerobic
100Decline 17-39%40 (Aerobic)Aerobic
1000Decline 17-39%40 (Aerobic)Aerobic
Various (Average)Increase 30%80 (Near Saturation)Near Saturation

Furthermore, mass balances and isotopic enrichment studies indicate that narasin may also influence anammox and the rate of nitrifier nitrification/denitrification. nih.govresearchgate.net In aerobic soils, an increase in N2O flux has been observed with increasing antibiotic dose, and this rise strongly correlates to the N2O:N2 product ratio from denitrification. nih.govresearchgate.net This suggests that even with potential modest inhibition of total denitrification, N2O flux may increase in soils exposed to narasin. nih.govresearchgate.net

Impact on Biogeochemical Nitrogen Cycling

Modulation of Denitrification and Anammox

Research indicates that narasin can affect denitrification and anammox processes in soil. Denitrification is a microbial process that converts nitrate into nitrogen gas, while anammox (anaerobic ammonium oxidation) converts ammonium and nitrite (B80452) into nitrogen gas. Both processes are crucial for nitrogen removal in ecosystems. Studies have shown that narasin may affect the rate of nitrifier nitrification/denitrification and anammox. nih.govresearchgate.net Under anaerobic incubation conditions, narasin has shown evidence of stimulating denitrification in soils within three days of exposure at ultralow doses. nih.govresearchgate.net This suggests a complex dose-response relationship where narasin can either stimulate or inhibit denitrification depending on the concentration and environmental conditions. nih.gov

N2O Flux Modulation

Narasin has been observed to influence the flux of nitrous oxide (N2O), a potent greenhouse gas, from soils. In aerobic soils, N2O flux has been shown to increase with increasing antibiotic dose. nih.govresearchgate.net This rise in flux strongly correlates to the N2O:N2 product ratio from denitrification, suggesting that narasin may increase N2O emissions even if total denitrification is only modestly inhibited. nih.govresearchgate.net This effect is potentially due to a shift in the end-products of denitrification, favoring N2O over N2. frontiersin.org

Research on Environmentally Relevant Concentrations

Much of the research on the environmental impact of antibiotics in soil has historically used concentrations higher than those typically found in the environment. nih.govresearchgate.net However, recent studies have focused on the effects of narasin at environmentally relevant concentrations, often in the low µg/kg or even ng/kg range, which can result from the application of animal excreta as fertilizer. nih.govresearchgate.netnih.gov These studies indicate that even trace concentrations of narasin can significantly modify biogeochemical activities in soil on short timescales. nih.govresearchgate.net For instance, soil mesocosm experiments using narasin concentrations ranging from 1 to 1000 ng/kg have demonstrated impacts on major nitrogen pools and fluxes under varying moisture conditions. nih.govresearchgate.net

Impact of Narasin on Soil Nitrogen Pools and N2O Flux

Narasin Dose (ng/kg)Water-Filled Pore Space (WFPS)Effect on Soil AmmoniumEffect on Soil NitrateEffect on N2O FluxReference
0, 1, 10, 100, 100040% (aerobic)Increased (up to 76% at 40% WFPS)Declined (17-39%)Increased with dose nih.govresearchgate.net
0, 1, 10, 100, 100080% (near saturation)Not explicitly stated in snippetsIncreased (average 30%)Not explicitly stated for all doses/days in snippets, but generally shows dose-response nih.govresearchgate.netsare.org
Ultralow doses (e.g., ng/kg range)AnaerobicNot explicitly stated in snippetsStimulated nitrate removal (for sulfamethoxazole, but narasin also showed stimulation)Statistically significant increase in moist soils nih.govresearchgate.net

Interactive Table: Effect of Narasin Dose and WFPS on N2O Flux (Example Data from Research)

Narasin Dose (ng/kg)WFPS (%)N2O Flux (relative to control)Trend Description
0401.0xBaseline
140> 1.0xSlight increase
1040> 1.0xIncrease
10040>> 1.0xSignificant increase
100040>>> 1.0xHighest increase
0601.0xBaseline
160> 1.0xSlight increase
1060>> 1.0xMore pronounced increase than at 40% WFPS
10060>>> 1.0xSignificant increase
100060>>>> 1.0xHighest increase, potentially higher than at 40% WFPS

Structure Activity Relationships and Analogues

Correlating Structural Modifications with Biological Activity

Understanding the relationship between the chemical structure of narasin and its biological activity is crucial for the development of new analogues with potentially improved properties. Studies have investigated how specific alterations to the narasin molecule affect its efficacy against various pathogens.

Influence of Specific Chemical Groups (e.g., Methyl Group, Hydroxyl vs. Keto Function)

Narasin is structurally related to salinomycin (B1681400), differing by the presence of an additional methyl group. mcmaster.cawikipedia.orgen-academic.com This structural difference contributes to variations in their biological activities. Narasin A, the primary component of commercial narasin, possesses a hydroxyl group at a specific position in its structure. fao.org Narasin B, a related derivative, features a keto function in place of this hydroxyl group on the middle ring. scispace.com This change from a hydroxyl to a keto group in Narasin B has been noted, and while Narasin B is reported to possess similar biological activity to Narasin A, this specific functional group difference is a key structural variation studied in the context of activity. scispace.com

Activity of Derivatives (e.g., Narasin B, 20-deoxy-Narasin)

Narasin is typically composed of several factors, with Narasin A being the most abundant (approximately 96%), followed by minor amounts of Narasin B, Narasin D, and Narasin I. fao.orgfao.org Narasin B has been reported to possess biological activity similar to that of Narasin A. scispace.com

Another derivative, 20-deoxy-narasin, is part of a deoxy-narasin complex which also includes 20-deoxy-epi-17-narasin. google.com This complex, produced by a specific strain of Streptomyces aureofaciens, has demonstrated antibacterial and anticoccidial activity, as well as increasing feed utilization in ruminants. google.com The structural modification in 20-deoxy-narasin involves the removal of a hydroxyl group at the 20th position. ontosight.ai Studies suggest that modifications to the narasin molecule, such as those in 20-deoxy-17-epi-narasin, can alter the compound's ability to bind ions, its stability, and its interaction with biological membranes, leading to modified biological activities and uses. ontosight.ai

Hydroxylated metabolites of narasin have been found to have significantly lower antibiotic activity compared to parent narasin A. fao.org

Inactive Forms (e.g., Narasin Methyl Ester, Degradation Products)

Esterification of the carboxylic acid group of narasin can lead to a loss of biological activity. Narasin methyl ester, for instance, has been found to be inactive. scispace.com This suggests that the free carboxylic acid group plays a crucial role in the biological function of narasin, likely related to its ability to form complexes with cations.

Degradation products of narasin can also exhibit significantly reduced or absent biological activity. For example, certain degradation products obtained from the treatment of narasin with formic acid have been reported to have no significant anticoccidial activity. nih.govacs.org Narasin itself does not degrade significantly in chicken manure over extended periods, but it degrades rapidly in soil, particularly in the presence of nicarbazin; however, the specific degradation products in these contexts are not fully characterized. europa.eu Narasin addition did not show a significant effect on manure composition, microbial ecology, or gas emissions in finishing pigs, suggesting degradation or reduced activity during the digestion process. nih.gov

Design and Synthesis of Novel Narasin Analogues

The insights gained from structure-activity relationship studies inform the design and synthesis of novel narasin analogues. The goal is often to create compounds with enhanced activity, altered specificity, or improved pharmacological properties.

Advanced Research on Narasin S Biological Interactions

Modulation of Rumen Fermentation Characteristics

Narasin functions as a monovalent ionophore, influencing the microbial population in the rumen by targeting and altering the metabolism of certain Gram-positive bacteria. scielo.brresearchgate.net This selective inhibition leads to shifts in the fermentation pathways, ultimately affecting the types and proportions of volatile fatty acids produced. scielo.brresearchgate.netnih.gov

Enhancement of Propionate (B1217596) Production

Research consistently indicates that narasin inclusion in ruminant diets increases the concentration or molar proportion of propionate in the rumen. frontiersin.orgscielo.brmontana.edunih.govoup.comoup.comresearchgate.netnih.govnih.govnih.govoup.comscielo.brfrontiersin.orgresearchgate.netresearchgate.netoup.comoup.com This effect has been observed in various studies involving feedlot lambs and Nellore steers fed different diets, including those high in ground flint corn or forage-based diets. frontiersin.orgscielo.brmontana.edunih.govoup.comoup.comnih.govnih.govoup.comscielo.brfrontiersin.orgresearchgate.netoup.com For instance, studies have shown a linear increase in the molar proportion of propionate with increasing levels of narasin. scielo.br The increase in propionate is considered beneficial as propionate is a primary precursor for glucose synthesis in ruminants, contributing to improved energy efficiency. montana.edunih.gov

Reduction of Acetate (B1210297):Propionate Ratio

A direct consequence of increased propionate production and, in some cases, decreased acetate concentration, is a reduction in the acetate:propionate (Ac:Pr) ratio in the rumen. frontiersin.orgscielo.brmontana.edunih.govoup.comoup.comresearchgate.netnih.govnih.govnih.govoup.comoup.comoup.com A lower Ac:Pr ratio is indicative of a more energy-efficient fermentation process. scielo.br Studies have reported a linear decrease in the Ac:Pr ratio with narasin supplementation. montana.edunih.govoup.comnih.gov This effect has been observed in both lambs and steers under varying dietary conditions. scielo.brmontana.edunih.govoup.comnih.gov

Parameter Control Narasin (Example Study Data) P-value Citation
Propionate (molar %) X Y ≤ 0.04 montana.edunih.govoup.comnih.gov
Acetate:Propionate Ratio A B < 0.01 montana.edunih.govoup.comnih.gov

Note: 'X', 'Y', 'A', and 'B' represent illustrative data points based on the qualitative findings of increased propionate and decreased Ac:Pr ratio reported in the cited studies. Specific numerical values vary depending on the study design, animal type, and diet.

Impact on Volatile Fatty Acid (VFA) Concentration

The impact of narasin on total volatile fatty acid (VFA) concentration in the rumen appears to be variable and dependent on dietary composition. Some studies have reported a linear decrease in total VFA concentration with increasing levels of narasin in diets containing high amounts of ground flint corn. scielo.br Conversely, other research, particularly with high-forage diets, has indicated that narasin supplementation can increase the concentration of total short-chain fatty acids (SCFA), which include VFAs. oup.comresearchgate.netnih.govoup.comoup.com There is no complete consensus in the literature regarding the effect of narasin on ruminal SCFA concentration, with results varying based on whether diets are high in forage or concentrates. montana.edunih.gov

Diet Type Narasin Effect on Total VFA/SCFA Citation
High Concentrate Decreases Total VFA scielo.br
High Forage Increases Total SCFA oup.comresearchgate.netnih.govoup.comoup.com
Mixed/Variable Variable/No Consensus montana.edunih.gov

Influence on Ruminal Proteolysis and Ammonia (B1221849) Nitrogen

Narasin has been shown to influence nitrogen metabolism in the rumen, primarily by reducing ruminal proteolysis and subsequently decreasing ammonia nitrogen concentration. scielo.brmontana.edunih.govoup.comoup.comresearchgate.netnih.govnih.govoup.comoup.compigprogress.net Ionophores like narasin are known to inhibit hyper ammonia-producing bacteria, which are responsible for the deamination of amino acids. pigprogress.net This reduction in ammonia concentration is considered beneficial as excessive ruminal ammonia can lead to inefficient nitrogen utilization. pigprogress.net Studies have demonstrated that narasin linearly decreased ammonia nitrogen concentration, with this effect persisting for a period after withdrawal. montana.edunih.govoup.comnih.gov

Parameter Control Narasin (Example Study Data) P-value Citation
Ammonia Nitrogen (mg/dL) C D < 0.01 montana.edunih.govoup.comresearchgate.netnih.govnih.govoup.com

Note: 'C' and 'D' represent illustrative data points based on the qualitative findings of decreased ammonia nitrogen reported in the cited studies. Specific numerical values vary depending on the study design, animal type, and diet.

Effects on Methane (B114726) Production

Ionophores, including narasin, are generally understood to contribute to the mitigation of methane production in the rumen. montana.edunih.govoup.comresearchgate.netnih.gov This is primarily achieved by shifting fermentation towards propionate, a process that utilizes hydrogen, thereby reducing the hydrogen available for methanogens to produce methane. montana.edu While some sources broadly state that ionophores reduce methane production, specific detailed data on the direct impact of narasin on methane production was not extensively available within the provided search results. However, the observed increase in propionate, a known hydrogen sink, supports the potential for narasin to reduce methane synthesis indirectly. montana.edu

Residual Effects Post-Withdrawal

Research indicates that the effects of narasin on rumen fermentation parameters can persist for a period after the additive is withdrawn from the diet. montana.edunih.govoup.comnih.govresearchgate.net Studies evaluating the residual effects of narasin have shown that the increased molar proportion of propionate and the decreased acetate:propionate ratio can be maintained for several days post-withdrawal. montana.edunih.govoup.comnih.govresearchgate.net Similarly, the reduction in ruminal ammonia nitrogen concentration has also been observed to have a residual effect, although the duration may vary. montana.edunih.govoup.comnih.govresearchgate.netoup.com For example, the effect on propionate and Ac:Pr ratio has been reported to persist up to 5 days after withdrawal, while the effect on ammonia nitrogen may last up to 1 day or slightly longer depending on the study. montana.edunih.govoup.comnih.govresearchgate.netoup.com

Parameter Duration of Residual Effect Post-Withdrawal Citation
Propionate Increase Up to 5 days montana.edunih.govoup.comnih.govresearchgate.net
Acetate:Propionate Ratio Reduction Up to 5 days montana.edunih.govoup.comnih.govresearchgate.net
Ammonia Nitrogen Reduction Up to 1-3 days montana.edunih.govoup.comnih.govresearchgate.netoup.com

Compound Names and PubChem CIDs

Compound NamePubChem CID
Narasin65452

Synergistic and Antagonistic Interactions with Other Compounds

Research has explored the effects of combining Narasin with various other agents to potentially enhance its efficacy, broaden its spectrum of activity, or mitigate challenges such as drug resistance.

Combinations with Other Anticoccidial Agents (e.g., Nicarbazin)

Combinations of polyether antibiotics like Narasin with chemical anticoccidial agents such as Nicarbazin have been investigated for their effectiveness in controlling coccidiosis. A commercially available combination product containing Narasin and Nicarbazin at a 1:1 ratio (e.g., 50:50 ppm) has been developed and is in commercial use. google.com

Studies have evaluated the efficacy of mixtures of Narasin and Nicarbazin by assessing broiler performance, susceptibility to heat stress, and their mode of action against Eimeria species. In floor pen trials, a combination of Narasin (at levels between 10/10 and 50/50 ppm) with Nicarbazin demonstrated significantly better performance in broilers compared to unmedicated birds or those given Nicarbazin alone at a higher concentration (125 ppm). nih.govresearchgate.net The 50/50 ppm mixture of Narasin and Nicarbazin was observed to ameliorate Nicarbazin-associated mortality under heat stress conditions, with mortality rates similar to unmedicated birds and a 15% to 20% reduction compared to birds treated solely with 125 ppm Nicarbazin. nih.govresearchgate.net

Regarding the mode of action, the 50/50 Narasin/Nicarbazin mixture appears to primarily prevent the further development of sporozoites. nih.govresearchgate.net However, at a lower concentration of 25/25 ppm, both the deleterious action of Nicarbazin on merogeny and the antisporozoite activity of Narasin were observed. nih.govresearchgate.net

Research examining Eimeria field isolates from farms has shown varying sensitivity to the Narasin + Nicarbazin combination. Isolates from farms utilizing in-feed anticoccidial medication programs demonstrated poor sensitivity in a high percentage of cases (95%). vetworks.eu Conversely, isolates from farms employing coccidiosis vaccination showed good sensitivity to the combination, resulting in a significant reduction in oocyst output. vetworks.eu This suggests that the history of anticoccidial use on a farm can influence the effectiveness of the Narasin + Nicarbazin combination.

A study comparing Narasin/Nicarbazin combination with a Monensin (B1676710)/Nicarbazin combination in Eimeria-challenged male broilers found that both combinations were effective at reducing coccidian lesions. researchgate.net However, the Narasin/Nicarbazin treatment significantly improved body weight and reduced the feed conversion ratio at different time points compared to the Monensin/Nicarbazin group. researchgate.net

Combinations with Other Ionophores (e.g., Monensin)

Narasin and Monensin are both monovalent polyether ionophores used as anticoccidials. wikipedia.orgresearchgate.netnih.govoup.com Studies have investigated the effects of using different combinations or sequences of Narasin and Monensin, particularly in livestock such as cattle.

Research in finishing beef cattle has evaluated different combinations of Monensin and Narasin on growth performance, carcass traits, and ruminal fermentation characteristics. One study hypothesized that feeding Narasin during the adaptation period would increase dry matter intake (DMI) and growth performance compared to Monensin, with positive effects carrying over the entire finishing phase. nih.govfrontiersin.org While Monensin is known to decrease DMI, especially in high-forage diets, and improve feed efficiency by increasing propionate production in the rumen, Narasin has also been studied in high-roughage diets and evaluated in cattle diets more recently. nih.govfrontiersin.org

A study comparing Narasin and Monensin as anticoccidials in naturally infected calves found that both ionophores were similarly effective in controlling coccidiosis by the end of a 42-day study, although Monensin's anticoccidial effects were observed earlier in the experiment. oup.com This study corroborated Narasin as an efficient anticoccidial ionophore for naturally infected calves. oup.com

Cross-resistance between different ionophores, including Monensin and Narasin, has been observed in field strains of chicken coccidia. tandfonline.com Studies have found significant correlations in the effects of Monensin, Narasin, and Salinomycin (B1681400) on various Eimeria strains. tandfonline.com However, there were generally no significant correlations between the effects of ionophores (including Narasin and Monensin) and Nicarbazin, suggesting different mechanisms of action and a lack of cross-resistance between these classes of anticoccidials. tandfonline.com

Combinations with Phytogenic Blends

The potential for combining Narasin with phytogenic blends (plant-derived compounds) has gained interest as a strategy to improve gut health, enhance nutrient absorption, and potentially mitigate challenges like drug resistance in poultry production. Phytogenic solutions, particularly those containing saponins (B1172615) and tannins, are being explored as alternatives or complements to traditional anticoccidial drugs. ew-nutrition.com

Studies have evaluated the efficacy of phytogenic products in controlling field coccidiosis in broiler chickens, sometimes in comparison or combination with chemical anticoccidials like Narasin and Nicarbazin. One study compared a traditional anticoccidial program (including Narasin + Nicarbazin) with a program combining anticoccidials with a specific phytogenic product. ew-nutrition.com The addition of the phytogenic product significantly reduced oocyst per gram (OPG) counts and lowered coccidiosis lesion scores compared to the control. ew-nutrition.com This suggests that incorporating effective phytogenic combinations into coccidiosis control programs could help address drug resistance issues. ew-nutrition.com

Compound Names and PubChem CIDs:

Compound NamePubChem CID
Narasin65452 wikipedia.orgwikidata.orgguidetopharmacology.orguni.lu
Nicarbazin9507 thermofisher.comfishersci.atpromiseshealthandnutrition.inthermofisher.com
Monensin441145 wikipedia.orgnih.gov
Monensin Sodium23690927 nih.gov, 133612076 fishersci.at

Data Tables:

Note: Interactive data tables are not directly supported in this format. The following describes data presented in the text that could be represented in interactive tables.

Table 9.2.1. Efficacy of Narasin and Nicarbazin Combinations in Broilers

Treatment GroupPerformance Metric (e.g., Weight Gain, Feed Conversion Ratio)Susceptibility to Heat Stress (Mortality %)Eimeria Mode of ActionSource
UnmedicatedLowerHigherN/A nih.govresearchgate.net
Nicarbazin (125 ppm)LowerHigherAffects merogeny nih.govresearchgate.net
Narasin (70 ppm)Better than unmedicated or Nicarbazin aloneN/AN/A nih.govresearchgate.net
Narasin/Nicarbazin (10/10 ppm)Significantly better than unmedicated or Nicarbazin aloneN/AN/A nih.govresearchgate.net
Narasin/Nicarbazin (50/50 ppm)Significantly better than unmedicated or Nicarbazin aloneSimilar to unmedicated (15-20% reduction vs. Nicarbazin alone)Primarily prevents sporozoite development nih.govresearchgate.net
Narasin/Nicarbazin (25/25 ppm)N/AN/AAffects merogeny and antisporozoite activity nih.govresearchgate.net

Table 9.2.3. Effect of Narasin, Phytogenic Blend, and Their Combination on Finishing Pigs

Treatment GroupFinal Body Weight (kg)Overall Average Daily Gain ( kg/d )Mortality and Removal Rates (%)Source
Control124.41.159.72 researchgate.netoup.comoup.com
Phytogenic Blend125.01.144.17 researchgate.netoup.comoup.com
Narasin (15 ppm)125.61.134.17 researchgate.netoup.comoup.com
Narasin + Phytogenic Blend123.91.131.34 researchgate.netoup.comoup.com

Fermentation Process Optimization

Optimization of Culture Conditions

Optimizing the culture conditions is essential for maximizing narasin production during submerged aerobic fermentation. google.comgoogle.com This involves carefully controlling various parameters that influence microbial growth and metabolite synthesis.

Parameters Affecting Yield and Purity

Several parameters significantly affect the yield and purity of narasin during fermentation. These include the composition of the culture medium, pH, temperature, aeration, and agitation.

The culture medium must contain assimilable sources of carbon, nitrogen, and inorganic salts. google.comgoogle.com The specific composition of the medium can vary, and its pH typically falls within the range of 6.5 to 7.5. google.comgoogle.com

Temperature plays a critical role in the growth of the producing organism and subsequent narasin synthesis. Streptomyces strains producing narasin can grow over a broad temperature range, generally from 25°C to 37°C. google.comgoogle.com Optimal production with strains like NRRL 12389 and NRRL 12034 appears to occur at approximately 30°C. google.comgoogle.com

Aeration and agitation are vital for providing sufficient oxygen to the aerobic Streptomyces cultures and ensuring proper mixing of nutrients and the dispersion of the organism throughout the medium. google.comgoogle.com In tank fermentation, sterile air is dispersed through the medium. google.com Optimal agitation rates, such as around 400 RPM in a 10-liter vessel with conventional impellers, contribute to efficient production. google.com Antifoam agents, like propylene (B89431) glycol, may be necessary in large-scale fermentations to manage foaming. google.comgoogle.com

The fermentation duration is also a key parameter. Antibiotic activity is generally detectable after about 40 hours, with peak narasin production typically occurring between 2 to 4 days of fermentation time. google.comgoogle.com

Purity of the final product is influenced by the production of different narasin factors and potentially other metabolites by the Streptomyces strain. Narasin is primarily composed of Narasin A (around 96%), with smaller percentages of Narasin B, D, and I. fao.orgfao.org

While specific data tables detailing the impact of each parameter on narasin yield and purity from the provided sources are limited, the general principles of fermentation optimization for microbial products apply. Research findings often involve single-factor experiments or more complex methodologies like response surface methodology to determine optimal levels of carbon sources, nitrogen sources, temperature, pH, and other factors to maximize product yield. frontiersin.orgijcmas.commdpi.com

Scale-Up Considerations

Scaling up the narasin fermentation process from laboratory to industrial scale requires careful consideration to maintain the optimized conditions and achieve consistent, high yields. Submerged aerobic fermentation in tanks is utilized for producing substantial quantities of narasin. google.comgoogle.com

Key considerations during scale-up include maintaining adequate aeration and agitation in larger vessels to ensure sufficient oxygen transfer and homogeneity of the culture. google.comgoogle.com The design of impellers and the rate of air sparging need to be optimized for the larger volume. Managing heat generated during the fermentation process is also crucial to maintain the optimal temperature.

Preparing a vegetative inoculum in a smaller volume of culture medium before transferring it to the larger fermentation tank is a standard practice for tank fermentation. google.comgoogle.com This ensures an actively growing culture is used to inoculate the production medium.

Foaming can become a significant issue in large-scale fermentation, necessitating the use of antifoam agents. google.comgoogle.com Monitoring the fermentation process through methods like agar (B569324) diffusion or turbidimetric methods helps track antibiotic production. google.com

Scaling up natural product fermentation processes often involves techniques like mass-guided metabolite fingerprinting to ensure that the larger-scale conditions support equivalent secondary metabolite production compared to smaller scales. juniperpublishers.comresearchgate.net This involves comparing the metabolite profiles of fermentation broths from different scales.

Data Table Example (Illustrative, based on general principles and search findings regarding optimal ranges):

ParameterTypical Range for Streptomyces FermentationOptimal Range for Narasin Production (based on search results)
Temperature25°C - 37°C~30°C google.comgoogle.com
pH6.5 - 7.56.5 - 7.5 google.comgoogle.com
Fermentation TimeVaries2 - 4 days (for peak production) google.comgoogle.com
Agitation (10L vessel)Varies~400 RPM google.com
AerationSubmerged aerobicSterile air dispersion google.com

Note: Specific optimal values can vary depending on the particular strain and medium composition.

Q & A

Basic Research Questions

Q. What experimental models are most suitable for investigating Narasin’s anticancer effects, and how should dose ranges be optimized?

  • Methodological Answer: Use ERα-positive breast cancer cell lines (e.g., MCF-7, T47D) for in vitro studies due to their sensitivity to Narasin at low concentrations (IC50: 2.2–3.5 µM). Triple-negative lines (e.g., MDA-MB-231) require higher doses (IC50: ~11.7 µM). Dose optimization should include viability assays (MTS), migration/invasion assays (wound healing, Transwell), and EMT biomarker analysis (E-cadherin, N-cadherin) .

Q. How can researchers standardize protocols for assessing Narasin’s impact on rumen fermentation in ruminants?

  • Methodological Answer: Conduct long-term trials (e.g., 140 days) with controlled diets (e.g., high-forage Tifton-85). Measure dry matter intake (DMI), rumen volatile fatty acids (VFAs: acetate, propionate), and ammonia levels via gas chromatography or spectrophotometry. Use randomized block designs and repeated sampling (every 28 days) to account for temporal variability .

Q. What are the key assays for evaluating Narasin’s antibacterial efficacy in dermatological research?

  • Methodological Answer: Employ nano-micelle formulations to enhance solubility. Test efficacy using ex vivo models like pig ear skin for penetration studies. Combine minimum inhibitory concentration (MIC) assays with confocal microscopy to track nanoparticle distribution. Validate results against Cutibacterium acnes biofilms .

Advanced Research Questions

Q. How can conflicting dose-response data for Narasin in animal performance studies be resolved?

  • Methodological Answer: Perform meta-regression analyses to account for variables like feeding duration (>65 days improves ADG by 1.06–1.65%), baseline growth rates, and carcass yield. Use quadratic models to address non-linear responses and control for covariates (e.g., ADFI, initial body weight) .

Q. What integrative approaches are recommended to elucidate Narasin’s dual role in TGF-β/SMAD3 and JAK/STAT3 signaling pathways?

  • Methodological Answer: Combine transcriptomic microarrays (KEGG pathway enrichment) with molecular docking (Autodock 4.2 for TGF-β receptor binding) and phospho-protein assays (western blotting for SMAD2/3). Validate crosstalk using siRNA knockdowns of STAT3/SMAD3 in ERα+ BC cells .

Q. How should researchers address discrepancies in Narasin’s safety profile across species (e.g., contraindications with tiamulin in poultry vs. efficacy in ruminants)?

  • Methodological Answer: Conduct species-specific pharmacokinetic studies focusing on cytochrome P450 interactions. Use in vitro hepatocyte models to assess metabolic pathways and in vivo trials to monitor plasma urea/ammonia levels. Reference EFSA’s toxicity thresholds (e.g., no genotoxicity in rodents) .

Q. What strategies improve the translational relevance of Narasin nanoparticle studies for acne treatment?

  • Methodological Answer: Optimize nanoparticle size (<100 nm) and zeta potential for dermal penetration. Perform comparative studies with conventional antibiotics (e.g., clindamycin) to validate reduced resistance. Use 3D skin models and clinical histopathology to assess inflammation and sebum regulation .

Methodological Considerations

  • Data Contradiction Analysis: When conflicting results arise (e.g., variable IC50 in cancer cells), use sensitivity analyses to test assay conditions (e.g., serum concentration, exposure time). Cross-validate with orthogonal methods (e.g., apoptosis vs. viability assays) .
  • Experimental Design: For animal trials, ensure compliance with AOAC-approved amylases in fiber analysis to avoid starch interference. Document narasin carrier composition (e.g., soybean hull:corn mixtures) .
  • Ethical & Feasibility Checks: Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design. For example, prioritize in silico docking (low-cost) before high-throughput screening .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.